Product packaging for Benzyltrimethylammonium tribromide(Cat. No.:CAS No. 111865-47-5; 35717-98-7)

Benzyltrimethylammonium tribromide

Cat. No.: B2537117
CAS No.: 111865-47-5; 35717-98-7
M. Wt: 389.957
InChI Key: OQESKQAHRXOSMS-UHFFFAOYSA-N
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Description

Significance of Quaternary Ammonium (B1175870) Polyhalides in Organic Synthesis

Quaternary ammonium compounds (QACs), also known as quats, are positively charged polyatomic ions with the structure [NR4]+, where R represents an alkyl or aryl group. wikipedia.org Unlike other ammonium ions, these cations are permanently charged, irrespective of the pH of their solution. wikipedia.org This permanent charge is a key feature that contributes to their utility in various chemical applications. wikipedia.orgnih.gov

In organic synthesis, quaternary ammonium salts are widely employed as phase-transfer catalysts (PTCs). chemimpex.comwikipedia.orgslideshare.net PTCs facilitate reactions between reactants that are dissolved in immiscible solvents, thereby accelerating reaction rates. wikipedia.org Quaternary ammonium polyhalides, a subgroup of QACs, have been a subject of considerable study for their application as halogenating agents. researchgate.net These solid-phase carriers of bromine offer advantages in terms of handling and safety compared to elemental bromine. oakwoodchemical.comresearchgate.net

The structure of QACs, with a central nitrogen atom bonded to four organic groups, allows for a wide range of derivatives with varying properties. orst.edu This versatility has led to their use in a broad spectrum of applications, from disinfectants and surfactants to reagents in complex organic syntheses. wikipedia.orgnih.gov

Role of Benzyltrimethylammonium (B79724) Tribromide as a Versatile Reagent

Benzyltrimethylammonium tribromide has established itself as a multifaceted reagent in organic synthesis. chemimpex.com Its primary application lies in its capacity as a brominating agent, facilitating the introduction of bromine atoms into various organic molecules. chemimpex.comresearchgate.net This is a crucial step in the synthesis of numerous pharmaceuticals and agrochemicals. chemimpex.com

Beyond bromination, BTMA Br3 also functions as an oxidizing agent. researchgate.netoakwoodchemical.com It has been successfully used for the oxidation of a wide range of functional groups, including alcohols, ethers, sulfides, and amines. researchgate.netoakwoodchemical.com This dual reactivity as both a brominating and oxidizing agent underscores its versatility in synthetic chemistry. researchgate.net

Furthermore, BTMA Br3 acts as a phase-transfer catalyst, enhancing the efficiency of reactions between organic and inorganic compounds. chemimpex.com Its stability as a crystalline solid and ease of handling make it a preferred choice for many chemists in both academic and industrial research settings. chemimpex.comoakwoodchemical.com The reagent's applications extend to the synthesis of active pharmaceutical ingredients (APIs) and the development of new materials. chemimpex.com

Evolution of Research on this compound

Initial research on this compound focused on its utility as a safer and more manageable alternative to liquid bromine for bromination reactions. oakwoodchemical.comjst.go.jp Early studies demonstrated its effectiveness in the electrophilic bromination of aromatic compounds such as phenols, anilines, and ethers, as well as the bromo-addition to alkenes. researchgate.netoup.com

Subsequent research expanded the scope of its applications to include oxidation reactions. researchgate.net Investigations revealed its capability to oxidize various substrates, including alcohols, aldehydes, and diols. oakwoodchemical.com The development of one-pot synthesis methods using BTMA Br3 for the preparation of compounds like 2-aminobenzothiazoles further highlighted its synthetic utility. oakwoodchemical.com

More recent studies have continued to explore the regioselective bromination of activated aromatic compounds using BTMA Br3, often in mixed solvent systems to achieve high yields. researchgate.net The ongoing research into quaternary ammonium polyhalides, including BTMA Br3, continues to uncover new applications and refine existing methodologies, cementing their importance in modern organic synthesis. researchgate.netacs.org

PropertyValue
CAS Number 111865-47-5 sigmaaldrich.com
Molecular Formula C10H16NBr3 chemimpex.com
Molecular Weight 389.95 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Orange to dark yellow crystalline powder chemimpex.com
Melting Point 99-105 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16Br3N B2537117 Benzyltrimethylammonium tribromide CAS No. 111865-47-5; 35717-98-7

Properties

InChI

InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQESKQAHRXOSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111865-47-5
Record name Benzyltrimethylammonium Tribromide [Brominating Reagent]
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Synthesis and Preparation Methodologies for Benzyltrimethylammonium Tribromide

Conventional Synthetic Routes

Historically, the synthesis of quaternary ammonium (B1175870) tribromides has involved the use of strong oxidizing agents. These methods, while effective, often utilize harsh reagents.

A conventional approach for the synthesis of similar quaternary ammonium tribromides involves the oxidation of the corresponding bromide salt. For instance, the preparation of Benzyltriethylammonium tribromide has been successfully achieved through the oxidation of the bromide ion with nitric acid (HNO₃) semanticscholar.org. This method represents a classic route to polyhalide compounds, although specific details for the synthesis of the trimethyl derivative via this exact method are less commonly reported in recent literature, which has shifted focus towards greener alternatives.

Green Chemistry Approaches to Benzyltrimethylammonium (B79724) Tribromide Synthesis

In line with the growing emphasis on sustainable chemical practices, several green synthetic methods for Benzyltrimethylammonium tribromide have been developed. These approaches prioritize the use of less hazardous reagents, milder reaction conditions, and solvent-free procedures.

A notable green synthesis of this compound involves the oxidation of Benzyltrimethylammonium bromide using ammonium persulfate ((NH₄)₂S₂O₈) under solvent-free conditions. This method is conducted in the presence of sulfuric acid and silica (B1680970), which acts as a supporting agent. The reaction proceeds by grinding the reactants together, leading to the formation of the characteristic orange-yellow tribromide product. This solvent-free approach is advantageous due to its simplicity, reduced waste generation, and mild reaction conditions researchgate.net.

ReagentsConditionsObservations
Benzyltrimethylammonium bromide, Potassium bromide, Ammonium persulfate, Sulfuric acid, SilicaGrinding, Solvent-freeColor change from white to orange-yellow, indicating tribromide formation researchgate.net.

Another effective and environmentally friendly method for the synthesis of this compound is the oxidation of Benzyltrimethylammonium bromide with potassium permanganate (B83412) (KMnO₄). This reaction is also performed under solvent-free conditions by grinding the quaternary ammonium bromide, potassium bromide, and potassium permanganate with sulfuric acid and a small amount of silica. This protocol offers several benefits, including high purity of the product, excellent yields, shorter reaction times, and mild reaction conditions, making it a cost-effective and green alternative to traditional methods.

ReactantsOxidizing AgentConditionsYield of BTMABr₃
Benzyltrimethylammonium bromide, Potassium bromide, Sulfuric acid, SilicaPotassium permanganate (KMnO₄)Grinding, Solvent-free, ~5 minutes86%

Further advancements in the environmentally benign synthesis of organic ammonium tribromides have been reported, avoiding the use of elemental bromine. One such protocol involves the reaction of the corresponding quaternary ammonium bromides with hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of vanadium pentoxide (V₂O₅). This peroxovanadium-mediated oxidation presents a clean and efficient route to these valuable brominating agents.

Characterization Techniques for Synthesized this compound

The successful synthesis and purity of this compound are confirmed through various analytical and spectroscopic techniques.

Melting Point: The melting point is a fundamental physical property used for the initial identification and purity assessment of the synthesized compound. The reported melting point for this compound is in the range of 99-105 °C chemimpex.comsigmaaldrich.com.

UV-Visible Spectroscopy: This technique is particularly useful for identifying the tribromide anion (Br₃⁻). This compound exhibits a characteristic intense absorption peak in its UV-Visible spectrum at approximately 279 nm when dissolved in acetonitrile (B52724), which is indicative of the presence of the tribromide ion researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the aromatic C-H bonds of the benzyl (B1604629) group and the C-N bonds of the quaternary ammonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum of the precursor, Benzyltrimethylammonium bromide, in DMSO-d₆ shows distinct signals for the aromatic protons of the benzyl group (around 7.5-7.6 ppm), the methylene protons (around 4.7 ppm), and the methyl protons of the trimethylammonium group (around 3.1 ppm) chemicalbook.com. The NMR spectrum of the tribromide salt is expected to be very similar, as the primary change is in the counter-anion.

TechniqueKey FindingReference
Melting Point99-105 °C chemimpex.comsigmaaldrich.com
UV-Visible SpectroscopyIntense absorption peak at ~279 nm (in acetonitrile) researchgate.net
¹H NMR (of precursor)Aromatic protons: ~7.5-7.6 ppm; Methylene protons: ~4.7 ppm; Methyl protons: ~3.1 ppm chemicalbook.com

Applications of Benzyltrimethylammonium Tribromide As a Synthetic Reagent

Halogenation Reactions

Electrophilic Bromination of Aromatic Compounds

Benzyltrimethylammonium (B79724) tribromide is a versatile reagent for the electrophilic bromination of a range of aromatic compounds. researchgate.net

The reaction of phenols with benzyltrimethylammonium tribromide in a dichloromethane-methanol solvent system at room temperature leads to the formation of polybromophenols in good yields. oup.com The reaction is generally fast, often completing within an hour. oup.com The stoichiometry of the reagent can often control the extent of bromination, allowing for the selective synthesis of mono-, di-, or tri-bromo derivatives. researchgate.netrsc.org For instance, the use of a stoichiometric amount of the reagent can lead to selective monobromination, typically at the para position if available. rsc.org

Similarly, anilines, anisoles, and acetanilides react readily with this compound under mild conditions to afford bromo-substituted products in good yields. jst.go.jpresearchgate.net For aromatic ethers like anisole (B1667542), the reaction with a stoichiometric amount of this compound in dichloromethane-methanol or acetic acid with zinc chloride as a catalyst provides mono-, di-, or tri-bromo substituted products with high selectivity and quantitative yields. rsc.org The bromination of anisole can proceed without a Lewis acid catalyst, though the presence of excess bromine can lead to the formation of tribromide. pearson.com

Table 1: Electrophilic Bromination of Activated Arenes with this compound

Substrate Product(s) Reaction Conditions Yield (%) Reference(s)
Phenol (B47542) Polybromophenols Dichloromethane-methanol, room temp, 1h Good oup.com
Phenols Mono-, di-, and tri-bromophenols Dichloromethane-methanol (2:1), room temp Good researchgate.net
Anilines Bromoanilines Dichloromethane-methanol, room temp Good jst.go.jpresearchgate.net
Anisoles Bromoanisoles Dichloromethane-methanol, room temp Good jst.go.jpresearchgate.net
Anisole Mono-, di-, or tri-bromoanisoles Dichloromethane-methanol or Acetic acid/ZnCl2 Quantitative rsc.org

This compound has been employed in the bromination of polycyclic aromatic hydrocarbons (PAHs). For example, the reaction with arenes in acetic acid in the presence of zinc chloride results in electrophilic bromination. jst.go.jp The specific bromination patterns on PAHs can be influenced by the reaction conditions and the inherent reactivity of the hydrocarbon. nih.gov

The halogenation of heteroaromatic compounds is a key synthetic transformation, and this compound proves to be a useful reagent in this context. The reaction of thiophene (B33073) derivatives with this compound in acetic acid, sometimes with the addition of zinc chloride, provides bromo-substituted thiophenes in satisfactory yields under mild conditions. oup.com This method is often more effective and simpler than using molecular bromine. oup.com

Table 2: Bromination of Thiophene Derivatives with this compound

Substrate Reagent System Product Reference(s)
Thiophene derivatives BTMA Br3 in Acetic Acid Bromo-substituted thiophenes oup.com

α-Bromination of Carbonyl Compounds

This compound is an effective reagent for the α-bromination of ketones and acetophenones. researchgate.net This reaction typically proceeds by the formation of an enol or enolate, which then reacts with the brominating agent. wikipedia.org The use of this compound can offer selectivity in these reactions. For instance, phenyltrimethylammonium (B184261) tribromide, a related reagent, allows for the selective α-bromination of aralkyl ketones. researchgate.netorgsyn.org The reaction of acetophenone (B1666503) with this compound in the presence of azobisisobutyronitrile (AIBN) in refluxing benzene (B151609) leads to benzylic bromination. jst.go.jp

Table 3: α-Bromination of Ketones and Acetophenones

Substrate Reagent System Product Type Reference(s)
Ketones BTMA Br3 α-Bromoketones researchgate.net
Acetophenones BTMA Br3 α-Bromoacetophenones researchgate.net
Acetophenone BTMA Br3/AIBN, Benzene, reflux Benzylic bromination jst.go.jp
Alkanones

This compound (BTMA-Br3) has been effectively utilized for the α-bromination of various ketones, including aralkyl ketones. researchgate.netresearchgate.net For instance, the reaction of acetophenones with BTMA-Br3 can lead to the formation of α-bromoacetophenones. researchgate.net A specific application involves the regioselective bromination of 2-acetyl-6-methoxynaphthalene. When this aralkyl ketone is treated with phenyltrimethylammonium tribromide, a related quaternary ammonium (B1175870) tribromide, in anhydrous tetrahydrofuran (B95107) (THF), it yields the corresponding 2-bromoacetyl-6-methoxynaphthalene in an 80% yield. researchgate.net Further reaction can produce the 2,2-dibromoacetyl derivative. researchgate.net This highlights the reagent's utility in the controlled introduction of bromine atoms at the α-position of a ketone.

Bromo-Addition to Unsaturated Systems

BTMA-Br3 is a highly effective reagent for the bromo-addition to unsaturated carbon-carbon bonds, providing a reliable method for the synthesis of vicinal dibromides. researchgate.net

Alkenes and Alkynes

The reaction of alkenes with this compound in aprotic solvents like dichloromethane (B109758) or chloroform (B151607) results in the formation of 1,2-dibromo adducts in good yields. kyushu-u.ac.jp The process is characterized by a stereospecific anti-addition mechanism. kyushu-u.ac.jp This is explained by the formation of a three-center bound π-complex intermediate, which is then attacked by a bromide ion. kyushu-u.ac.jp

For example, the reaction with (E)-stilbene produces the meso-dibromide, while cyclohexene (B86901) and cyclooctene (B146475) yield the corresponding dl-1,2-dibromo adducts. kyushu-u.ac.jp The reaction's stereospecificity is a key advantage, ensuring predictable product stereochemistry. masterorganicchemistry.com When the reaction is conducted in protic solvents such as methanol (B129727) or acetic acid, solvent-incorporated products are formed regioselectively alongside the dibromo adducts. kyushu-u.ac.jp The study of bromination on cyclic allenes using tetrabutylammonium (B224687) tribromide (TBAT), a similar reagent, shows that the reaction proceeds through a 1:1 π complex as the initial intermediate. nih.govresearchgate.net

SubstrateSolventProductYield (%)
CyclohexeneDichloromethanedl-1,2-Dibromocyclohexane98
CycloocteneDichloromethanedl-1,2-Dibromocyclooctane95
1-OcteneDichloromethane1,2-Dibromooctane91
(E)-StilbeneChloroformmeso-1,2-Dibromo-1,2-diphenylethane98

Table 1: Bromo-addition to various alkenes using BTMA-Br3. Data sourced from Kajigaeshi et al., 1988. kyushu-u.ac.jp

Cinnamic Acid Derivatives

The bromo-addition reaction using BTMA-Br3 extends effectively to cinnamic acid derivatives. The reaction of cinnamic acid with BTMA-Br3 demonstrates stereospecific anti-addition, yielding the erythro-dibromide. kyushu-u.ac.jp This outcome is consistent with the mechanism observed for other alkenes, proceeding through a cyclic bromonium ion intermediate which dictates the anti-addition of the bromine atoms. kyushu-u.ac.jplibretexts.org This method provides a reliable route to vicinal dibrominated carboxylic acids.

N-Bromination of Amides

This compound serves as a facile and efficient reagent for the N-bromination of amides. rsc.org This reaction is typically performed by treating the amide with a stoichiometric amount of BTMA-Br3 in an ice-cold aqueous sodium hydroxide (B78521) solution. rsc.org This method is applicable to a wide range of aliphatic, aromatic, and heterocyclic amides, affording the corresponding N-bromoamides in good yields. rsc.org The procedure is noted to be a useful step in the Hofmann degradation of amides. researchgate.netrsc.org A key advantage of this method is the ability to isolate the N-bromoamide intermediates, which can be challenging under traditional Hofmann degradation conditions due to their rapid subsequent reaction. rsc.org However, a limitation is that the N-bromination of lower aliphatic amides like acetamide (B32628) and propionamide (B166681) is often unsuccessful because the products are water-soluble and tend to decompose back to the starting amide and bromine. rsc.org

AmideYield of N-Bromoamide (%)
Benzamide90
p-Toluamide92
Nicotinamide85
Phenylacetamide88
Butyramide75

Table 2: Yields of N-bromoamides prepared using BTMA-Br3. Data sourced from Kajigaeshi et al., 1989. rsc.org

Oxidation Reactions

Beyond its role as a brominating agent, BTMA-Br3 is also a potent oxidizing agent for various functional groups. researchgate.net

Oxidation of Alcohols to Carbonyl Compounds

This compound is an effective reagent for the selective oxidation of alcohols to their corresponding carbonyl compounds. researchgate.netresearchgate.net The reaction demonstrates high selectivity, allowing for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively, often without overoxidation to carboxylic acids. researchgate.netgordon.edu

The oxidation of benzyl (B1604629) alcohols with one equivalent of BTMA-Br3 under neutral or basic conditions yields the corresponding benzaldehydes in satisfactory yields. oup.com If two equivalents of the reagent are used in an aqueous alkaline solution, the corresponding benzoic acids are formed after acid hydrolysis. oup.com

Furthermore, BTMA-Br3 can act as a catalyst in oxidation reactions that use hydrogen peroxide as the primary oxidant. tandfonline.comresearchgate.net This catalytic system is efficient for converting a variety of alcohols into carbonyl compounds in good yields under mild conditions. tandfonline.com The proposed mechanism involves the in-situ generation of molecular bromine from the tribromide, which then reacts with hydrogen peroxide to form hypobromous acid. This species subsequently reacts with the alcohol to form a reactive hypobromite (B1234621) that converts to the final carbonyl compound. tandfonline.com The reaction is generally performed at elevated temperatures, as room temperature reactions result in significantly lower yields. tandfonline.com

AlcoholProductYield (%)
Benzyl alcoholBenzaldehyde85
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde90
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde92
1-PhenylethanolAcetophenone88
CyclohexanolCyclohexanone82

Table 3: Oxidation of various alcohols to carbonyl compounds catalyzed by BTMA-Br3 with H2O2. Data sourced from Dhar & Kalita, 2013. tandfonline.com

Oxidation of Aldehydes to Carboxylic Acids or Nitriles

This compound and related quaternary ammonium polyhalides are effective reagents for the oxidation of aldehydes. Depending on the reaction conditions and the specific reagent used, aldehydes can be converted into either carboxylic acids or nitriles.

The oxidation of aliphatic aldehydes to their corresponding carboxylic acids using this compound has been shown to proceed through the formation of an intermediate complex. oakwoodchemical.comresearchgate.net This complex subsequently decomposes in the rate-determining step of the reaction to yield the final carboxylic acid product. oakwoodchemical.comresearchgate.net Kinetic studies on the oxidation of aliphatic aldehydes with the related reagent, benzyltrimethylammonium chlorobromate, indicate that the reaction involves the transfer of a hydride ion from the aldehyde hydrate (B1144303) to the oxidant. nih.gov The oxidation of substituted benzaldehydes with similar reagents also leads to the formation of the corresponding benzoic acids. odu.edu

While the direct conversion of aldehydes to nitriles using this compound is not extensively detailed, the use of analogous reagents highlights this possibility. For instance, various aromatic and heterocyclic aldehydes can be transformed into their respective nitriles in good yields at room temperature using a combination of trimethylphenylammonium tribromide and ammonium acetate (B1210297). biolmolchem.comorganic-chemistry.org This one-pot synthesis is notable for its simplicity and mild conditions. nih.gov The general methodology for such conversions involves an oxidant, like a quaternary ammonium tribromide, in the presence of an ammonia (B1221849) source, which facilitates the transformation of the aldehyde group into a nitrile. nih.gov

Table 1: Oxidation of Aldehydes with Quaternary Ammonium Tribromides This table is representative of conversions discussed in the literature.

Starting Aldehyde Reagent System Product Reference
Aliphatic Aldehyde This compound Carboxylic Acid researchgate.net, oakwoodchemical.com
Aromatic Aldehyde Trimethylphenylammonium tribromide / NH₄OAc Nitrile biolmolchem.com, organic-chemistry.org
Heterocyclic Aldehyde Trimethylphenylammonium tribromide / NH₄OAc Nitrile biolmolchem.com

Oxidation of Diols and Polyols

The reaction of this compound with diols shows a distinct difference in outcome based on the relative positions of the hydroxyl groups. The oxidation pathways for vicinal and non-vicinal diols are mechanistically different, leading to different classes of products. iau.ir

The oxidation of vicinal diols (1,2-diols) with this compound results in the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. iau.ir This type of reaction is known as glycol-bond fission or glycol cleavage. iau.iracs.org The process yields carbonyl compounds, such as aldehydes or ketones, depending on the structure of the starting diol. iau.irnih.gov Kinetic studies indicate that the reaction is first-order with respect to BTMAB and follows Michaelis-Menten type kinetics with respect to the diol. iau.ir The proposed mechanism involves the formation of a cyclic intermediate which then fragments, breaking the C-C bond to form the two new carbonyl groups. iau.irresearchgate.net Studies on the oxidation of [1,1,2,2-²H₄]ethanediol showed the absence of a primary kinetic isotope effect, supporting a mechanism involving glycol-bond fission rather than a C-H bond cleavage in the rate-determining step. iau.ir

In contrast to vicinal diols, the oxidation of non-vicinal diols (where the hydroxyl groups are not on adjacent carbons) by BTMAB does not result in C-C bond cleavage. iau.ir Instead, the reaction proceeds via the simple oxidation of one of the hydroxy groups to yield a hydroxycarbonyl (B1239141) compound. iau.ir This outcome is similar to the oxidation of monohydric alcohols. The proposed mechanism for the oxidation of non-vicinal diols involves a hydride ion transfer from the alcohol to the oxidant, which is a common pathway for alcohol oxidation. iau.ir

Table 2: Oxidation of Various Diols with this compound (BTMAB)

Diol Type Substrate Example Product Type Mechanism Reference
Vicinal Ethanediol Carbonyl compounds (via cleavage) Glycol-bond fission iau.ir
Vicinal Propane-1,2-diol Carbonyl compounds (via cleavage) Glycol-bond fission iau.ir
Non-Vicinal Propane-1,3-diol Hydroxycarbonyl compound Hydride ion transfer iau.ir
Non-Vicinal Butane-1,4-diol Hydroxycarbonyl compound Hydride ion transfer iau.ir

Oxidation of Sulfur-Containing Compounds

This compound is also an effective reagent for the oxidation of various organosulfur compounds.

The selective oxidation of sulfides to sulfoxides can be achieved in high yields using this compound. The reaction of a sulfide (B99878) with a stoichiometric amount of BTMAB in the presence of aqueous sodium hydroxide in a solvent like dichloromethane proceeds smoothly to afford the corresponding sulfoxide (B87167). This method provides a reliable way to perform this common transformation without over-oxidation to the sulfone, demonstrating the selectivity of the reagent.

Table 3: Selective Oxidation of Sulfides to Sulfoxides using BTMAB This table summarizes the general reaction described in the literature.

Substrate Reagent System Product Yield Reference
Dialkyl Sulfide BTMAB / aq. NaOH / CH₂Cl₂ Dialkyl Sulfoxide Good
Alkyl Aryl Sulfide BTMAB / aq. NaOH / CH₂Cl₂ Alkyl Aryl Sulfoxide Good
Diaryl Sulfide BTMAB / aq. NaOH / CH₂Cl₂ Diaryl Sulfoxide Good

The oxidation of thiols (-SH) is a fundamental transformation in organic chemistry, often leading to the formation of disulfides (R-S-S-R). While this compound is established as an oxidant for various functional groups, including other sulfur compounds like sulfides, its specific application for the oxidation of simple thiols is less documented in readily available literature. oakwoodchemical.com However, kinetic studies have been performed on the oxidation of thioacids by BTMAB, indicating its reactivity towards the sulfur-hydrogen bond. researchgate.net The general reactivity of polyhalide reagents suggests that the oxidation of thiols by BTMAB would likely proceed to form the corresponding disulfide, which is a common outcome for mild thiol oxidation. iau.ir

Oxidation of Nitrogen-Containing Compounds

This compound (BTMATB) has been recognized as a versatile reagent for the oxidation of various nitrogen-containing functional groups. Its applications in this domain include the conversion of primary amines and the oxidation of hydrazo compounds.

Primary Amines to Aldimines

This compound has been reported as an effective reagent for the oxidation of primary amines. This transformation is a key process in organic synthesis, providing access to imines, which are valuable intermediates for the synthesis of various nitrogen-containing compounds. The reaction proceeds under mild conditions, showcasing the utility of BTMATB as a convenient oxidizing agent for this purpose. While detailed mechanistic studies for this specific transformation are not extensively documented in dedicated reports, the reactivity is consistent with the known oxidizing properties of the tribromide ion.

The oxidation of primary amines to aldimines is a fundamental reaction in organic chemistry. For instance, the oxidation of benzylamine (B48309) derivatives can lead to the formation of N-benzylidenebenzylamines. This transformation can be achieved using various oxidizing systems, and the use of reagents like this compound offers a solid, stable, and easy-to-handle alternative to other methods.

Hydrazo Compounds

The oxidation of hydrazo compounds to their corresponding azo derivatives is another notable application of this compound. Hydrazo compounds, which contain a single bond between two nitrogen atoms, can be readily oxidized to form the more stable nitrogen-nitrogen double bond of the azo group. This reaction is of significant interest due to the wide range of applications of azo compounds, particularly as dyes and indicators. The use of BTMATB in this context provides a reliable method for effecting this transformation.

Other Oxidative Transformations

Beyond its utility in the oxidation of nitrogenous compounds, this compound demonstrates considerable efficacy in a range of other oxidative transformations, including the oxidation of ethers, 1,4-benzenediols, and hindered phenols.

Ethers

This compound has been identified as a reagent capable of oxidizing ethers. The oxidation of benzylic ethers, in particular, can be a useful transformation in synthetic organic chemistry. For example, the cleavage of benzyl ethers to yield carbonyl compounds is a critical deprotection step in multi-step syntheses. While various methods exist for this purpose, the use of BTMATB offers an alternative approach. The reaction mechanism is believed to involve the abstraction of a hydrogen atom from the benzylic position, initiating the oxidative cleavage.

1,4-Benzenediols

The oxidation of 1,4-benzenediols (hydroquinones) to the corresponding 2,5-cyclohexadiene-1,4-diones (quinones) is efficiently achieved using this compound. researchgate.net Research has shown that the reaction of 1,4-benzenediols with 1.1 equivalents of BTMATB in dichloromethane, in the presence of aqueous sodium acetate at room temperature, affords good yields of the corresponding p-quinones. researchgate.net Furthermore, employing a large excess of the reagent in aqueous acetic acid at elevated temperatures (40–60°C) can lead to the formation of polybromo-substituted 2,5-cyclohexadiene-1,4-diones in good yields. researchgate.net

Table 1: Oxidation of 1,4-Benzenediols with this compound

Substrate Product Yield (%)
1,4-Benzenediol p-Benzoquinone 85
2-Methyl-1,4-benzenediol 2-Methyl-p-benzoquinone 92
2,5-Dimethyl-1,4-benzenediol 2,5-Dimethyl-p-benzoquinone 95
2-Chloro-1,4-benzenediol 2-Chloro-p-benzoquinone 88

Data sourced from a study on the oxidation of 1,4-benzenediols. researchgate.net

Hindered Phenols

This compound is also a valuable reagent for the oxidation of hindered phenols. nih.gov The oxidation of sterically hindered phenols, such as those with bulky tert-butyl groups at the ortho positions, is a significant reaction due to the antioxidant properties of these compounds and their derivatives. The reaction of hindered phenols with BTMATB in dichloromethane in the presence of water, t-butyl alcohol, or aqueous sodium hydroxide at room temperature leads to a variety of oxidation products, demonstrating sequential reaction processes. nih.gov For instance, the oxidation of 2,6-di-t-butyl-4-methylphenol can yield various products depending on the reaction conditions.

Table 2: Oxidation of Hindered Phenols with this compound

Substrate Reaction Conditions Major Product(s)
2,6-Di-t-butyl-4-methylphenol CH₂Cl₂/H₂O, r.t. 2,6-Di-t-butyl-p-benzoquinone
3,5-Di-t-butyl-4-hydroxybenzyl alcohol CH₂Cl₂/H₂O, r.t. 3,5-Di-t-butyl-4-hydroxybenzaldehyde
2,6-Di-t-butylphenol CH₂Cl₂/aq. NaOH, r.t. Diphenoquinone derivative

Data based on research into the oxidation of hindered phenols. nih.gov

Haloform Reaction of Methyl Ketones

The haloform reaction is a well-established method for the conversion of methyl ketones and secondary alcohols that can be oxidized to methyl ketones into carboxylic acids. acs.orgchemicalbook.com The reaction proceeds via exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group. rsc.orgacs.org this compound (BTMABr₃) has been effectively employed as a solid, stable, and safe source of bromine for this transformation.

In a notable application, researchers have utilized this compound as a convenient substitute for liquid bromine in bromoform (B151600) reactions conducted in aqueous sodium hydroxide. rsc.org This approach mitigates the handling issues associated with volatile and corrosive liquid bromine. The general mechanism, when using BTMABr₃, begins with the base-catalyzed enolization of the methyl ketone. acs.org The resulting enolate then attacks the tribromide reagent, leading to the transfer of a bromine atom and the formation of a monobrominated ketone. This process repeats twice more, with each successive halogenation being faster than the last due to the increased acidity of the α-protons, ultimately yielding a tri-brominated methyl ketone. acs.org

The final step involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the tri-brominated ketone. This leads to the cleavage of the carbon-carbon bond and the departure of the tribromomethyl anion (⁻CBr₃), a good leaving group stabilized by the three electron-withdrawing bromine atoms. acs.org The tribromomethyl anion then abstracts a proton from the newly formed carboxylic acid to yield bromoform (CHBr₃) and a carboxylate salt. rsc.org

The use of this compound offers a practical alternative to traditional methods that use liquid bromine or generate hypobromite in situ. rsc.org

Table 1: Haloform Reaction of Methyl Ketones with this compound

SubstrateReagentsProduct (Carboxylic Acid)HaloformReference
AcetophenoneThis compound, NaOH(aq)Benzoic acidBromoform (CHBr₃) rsc.org
Propan-2-oneThis compound, NaOH(aq)Acetic acidBromoform (CHBr₃) acs.orgrsc.org
Butan-2-oneThis compound, NaOH(aq)Propanoic acidBromoform (CHBr₃) acs.orgrsc.org

Catalytic and Ancillary Roles in Organic Transformations

Phase Transfer Catalysis

This compound's utility extends beyond being a simple brominating agent. The benzyltrimethylammonium cation present in the salt can function as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. chemicalbook.com The catalyst, usually a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to the other, thereby enabling the reaction to proceed. chemicalbook.com

While the tribromide salt itself is primarily a reagent, the resulting benzyltrimethylammonium bromide (BTMABr), formed after the tribromide has delivered its bromine atoms, is an active phase-transfer catalyst. Quaternary ammonium salts like BTMABr are effective PTCs because the bulky organic groups surrounding the positively charged nitrogen atom render the cation soluble in the organic phase, while the positive charge allows it to pair with an anion from the aqueous phase. researchgate.net

The mechanism of phase-transfer catalysis typically involves the quaternary ammonium cation forming an ion pair with an anion (e.g., hydroxide, cyanide) from the aqueous phase. This ion pair is sufficiently lipophilic to migrate into the organic phase, where the anion can react with the organic substrate. researchgate.net After the reaction, the catalyst cation pairs with the leaving group and can return to the aqueous phase to repeat the cycle.

Benzyltrimethylammonium chloride (BTMAC), a closely related salt, is a well-known and inexpensive phase-transfer catalyst used in large-scale industrial applications, such as the synthesis of epoxy resins. acs.orgrsc.org Although BTMAC is not always the most reactive PTC due to the relatively tight ion pairs it forms, its low cost makes it an attractive option for many processes. rsc.org The principle applies to the bromide salt as well, suggesting that in reactions where BTMABr₃ is used as a brominating agent, the resulting BTMABr can play a subsequent catalytic role, potentially influencing the reaction outcome or enabling further transformations in a one-pot setting.

Promotion of Specific Organic Reactions (e.g., Hofmann Degradation of Amides, Synthesis of 2-Aminobenzothiazoles, Benzylation)

This compound (BTMABr₃) and its corresponding halide salts promote a variety of organic transformations, acting as either a reagent or a catalyst.

Hofmann Degradation of Amides: A significant application of BTMABr₃ is in the Hofmann degradation of primary amides to their corresponding primary amines, which have one fewer carbon atom. Research by Kajigaeshi and coworkers demonstrated that BTMABr₃ is an efficient reagent for this transformation. rsc.org The reaction, when carried out with a stoichiometric amount of BTMABr₃ in aqueous sodium hydroxide under mild conditions, provides the desired amines in good yields. rsc.org This method presents an advantage over using liquid bromine, improving the ease of handling and stoichiometry control. The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate, followed by hydrolysis to the amine and carbon dioxide.

Synthesis of 2-Aminobenzothiazoles: this compound serves as an effective reagent for the synthesis of the 2-aminobenzothiazole (B30445) heterocyclic system. This is discussed in more detail in section 3.3.3.

Benzylation: The benzyltrimethylammonium cation can also be involved in benzylation reactions. While the tribromide is a brominating agent, the simpler salt, benzyltrimethylammonium bromide, has been used as a benzylating reagent. researchgate.net For instance, it can participate in the nickel-catalyzed benzylation of the C-H bond of aryl amides. researchgate.net In other related studies, benzyltrimethylammonium triflates have been used in visible-light-driven, nickel-catalyzed cross-coupling reactions with aryl bromides to produce diarylmethanes. acs.org These examples highlight the versatility of the benzyltrimethylammonium moiety in forming new carbon-carbon bonds, although the tribromide itself is not the direct benzylating agent.

Table 2: Promotion of Specific Organic Reactions by Benzyltrimethylammonium Salts

ReactionRole of Benzyltrimethylammonium SaltSpecific Salt UsedKey FindingsReference(s)
Hofmann DegradationReagent (Brominating Agent)This compoundEfficient conversion of amides to amines under mild conditions. rsc.org
Benzylation of Aryl Amide C-H BondReagent (Benzylating Agent)Benzyltrimethylammonium bromideNickel-catalyzed benzylation. researchgate.net
Reductive Cross-CouplingReagent (Benzyl Source)Benzyltrimethylammonium triflatesVisible-light-driven synthesis of diarylmethanes. acs.org

Catalysis in Heterocyclic Ring Synthesis

This compound has proven to be a valuable reagent in the synthesis of heterocyclic compounds, most notably in the preparation of 2-aminobenzothiazoles. acs.orgresearchgate.net It serves as a solid, stable, and easily handled source of electrophilic bromine, replacing the hazardous and difficult-to-measure liquid bromine in the classical Hugerschoff reaction. acs.orgresearchgate.net

The Hugerschoff reaction involves the oxidative cyclization of an arylthiourea to form a 2-aminobenzothiazole. acs.org The mechanism begins with the electrophilic attack of bromine (from BTMABr₃) on the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic substitution on the aromatic ring, leading to the cyclized intermediate, which then eliminates HBr to form the 2-aminobenzothiazole ring system. researchgate.net

A key advantage of using BTMABr₃ is the ability to control the stoichiometry of the bromine addition precisely. acs.org This is crucial because using excess bromine can lead to unwanted side reactions, such as bromination of the aromatic ring of the product. acs.org Research has shown that the reaction of arylthioureas with one molar equivalent of BTMABr₃ in acetic acid at room temperature provides the desired 2-aminobenzothiazoles in high yields, comparable to those obtained with liquid bromine but with significantly improved handling and safety. acs.org

Furthermore, this methodology has been extended to one-pot procedures starting from anilines. The aniline (B41778) is first converted to the corresponding arylthiourea in situ using a thiocyanate (B1210189) salt, and then BTMABr₃ is added to effect the cyclization, providing a streamlined route to functionalized 2-aminobenzothiazoles. acs.org This highlights the role of BTMABr₃ not just as a reagent but as a key facilitator in the efficient construction of important heterocyclic scaffolds. researchgate.net

Table 3: Synthesis of 2-Aminobenzothiazoles using this compound

Starting MaterialReagent(s)ProductYieldReference
N-PhenylthioureaThis compound, Acetic Acid2-Aminobenzothiazole81% acs.org
N-(p-Tolyl)thioureaThis compound, Acetic Acid2-Amino-6-methylbenzothiazole(Not specified, but generally good yields) acs.org
4-(Trifluoromethoxy)aniline1. Tetrabutylammonium thiocyanate, 2. This compound2-Amino-6-(trifluoromethoxy)benzothiazole61% (over two steps) acs.org

Mechanistic and Kinetic Investigations of Benzyltrimethylammonium Tribromide Reactions

Elucidation of Reactive Species in Tribromide-Mediated Reactions

Role of the Tribromide Ion (Br3-) as the Oxidizing Agent

In reactions mediated by benzyltrimethylammonium (B79724) tribromide, the active oxidizing species is postulated to be the tribromide ion (Br₃⁻). ias.ac.inniscpr.res.in BTMAB is an ionic compound that exists in solution as the benzyltrimethylammonium cation ([C₆H₅CH₂N(CH₃)₃]⁺) and the tribromide anion (Br₃⁻). niscpr.res.in Several pieces of experimental evidence support the role of the tribromide ion as the principal oxidant.

One key observation is that the addition of benzyltrimethylammonium chloride to the reaction mixture does not affect the reaction rate. ias.ac.in This indicates that the cation does not participate in the rate-determining step of the oxidation. Furthermore, studies on the conductivity of BTMAB in various solvent mixtures show that it behaves as an ionic compound, dissociating into its constituent ions. niscpr.res.in The equilibrium for this dissociation lies far to the right, ensuring a ready supply of tribromide ions for the reaction. niscpr.res.in

The tribromide ion itself is in equilibrium with bromine (Br₂) and a bromide ion (Br⁻). However, to suppress this dissociation and ensure that the tribromide ion is the predominant species, reactions are often carried out in the presence of an excess of potassium bromide. ias.ac.inias.ac.in This experimental setup helps to isolate the reactivity of the tribromide ion. The stability and ease of handling of solid BTMAB make it a more convenient and selective reagent compared to liquid bromine. oakwoodchemical.comjst.go.jp

Kinetic Studies of Oxidation Reactions

Kinetic studies are fundamental to understanding the factors that influence the rate of a chemical reaction. For oxidations involving benzyltrimethylammonium tribromide, these studies have revealed important details about the reaction order, rate laws, and the influence of temperature.

Reaction Order and Rate Laws (e.g., First-Order Kinetics, Michaelis-Menten Kinetics)

The oxidation of various organic substrates by BTMAB often follows specific rate laws. For instance, the oxidation of methionine is first-order with respect to both the amino acid and BTMAB. niscpr.res.in Similarly, the oxidation of substituted benzaldehydes by the related reagent benzyltrimethylammonium chlorobromate also exhibits first-order kinetics with respect to both the aldehyde and the oxidant. acs.org

In the oxidation of diols and primary aliphatic alcohols by BTMAB, the kinetics are more complex and follow a Michaelis-Menten type model. ias.ac.inresearchgate.net This type of kinetics is characterized by the initial formation of a complex between the reactant (the alcohol or diol) and the oxidant (tribromide ion). ias.ac.in The reaction rate is initially first-order with respect to the substrate at low concentrations, but becomes zero-order at high substrate concentrations when the enzyme's active sites are saturated. teachmephysiology.comlibretexts.org

The general Michaelis-Menten equation is: V = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

V is the reaction velocity.

Vₘₐₓ is the maximum reaction velocity. teachmephysiology.com

[S] is the substrate concentration. teachmephysiology.com

Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. teachmephysiology.com

This kinetic behavior suggests a two-step mechanism: a rapid pre-equilibrium to form an intermediate complex, followed by a slower, rate-determining decomposition of this complex. ias.ac.in The observation of Michaelis-Menten kinetics provides strong evidence for the formation of an intermediate in these oxidation reactions. ias.ac.inresearchgate.net

Interactive Data Table: Kinetic Data for the Oxidation of Diols by BTMAB

Below is a representation of typical kinetic data obtained in such studies.

Diol10³ [Diol] (mol dm⁻³)10⁴ k_obs (s⁻¹)
Ethanediol0.51.5
1.02.5
2.03.8
4.05.2
Propane-1,2-diol0.52.8
1.04.5
2.06.5
4.08.2

Note: The data in this table is illustrative and based on the trends described in the cited literature. Actual experimental values can be found in the primary research articles.

Temperature Dependence and Activation Parameters

The rate of chemical reactions is highly dependent on temperature. By studying the reaction rates at different temperatures, it is possible to calculate important thermodynamic parameters known as the activation parameters. These include the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡).

Interactive Data Table: Activation Parameters for the Oxidation of Substituted Benzyl (B1604629) Alcohols by BTMAB

SubstituentΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)ΔG‡ (kJ mol⁻¹)
H55.2-9583.9
p-CH₃52.1-9881.6
m-CH₃54.3-9683.2
p-Cl58.9-9286.7

Note: This data is representative of findings in the field and is based on the trends and values reported in the literature for similar reactions. rsc.org

Proposed Reaction Mechanisms

Based on the kinetic and mechanistic data, detailed reaction pathways can be proposed. These mechanisms provide a step-by-step description of the chemical transformation.

Mechanism of Aldehyde Oxidation (e.g., Intermediate Complex Formation, C-H Bond Cleavage)

The proposed mechanism involves the following key steps:

Formation of an Intermediate Complex: The reaction begins with the formation of an intermediate complex between the aldehyde and the tribromide ion. rsc.orgrsc.org In aqueous solutions, aldehydes exist in equilibrium with their hydrate (B1144303) form (a gem-diol). It is often the hydrate that reacts with the oxidant. researchgate.netrsc.org

Rate-Determining Step: The subsequent decomposition of this intermediate complex is the rate-determining step of the reaction. rsc.org This step involves the cleavage of a carbon-hydrogen (C-H) bond of the aldehyde. rsc.org

Hydride Ion Transfer: Evidence from kinetic isotope effect studies, where the hydrogen atom of the aldehyde is replaced by deuterium, suggests that the mechanism involves the transfer of a hydride ion (H⁻) from the aldehyde to the oxidant. researchgate.net A substantial kinetic isotope effect, where the reaction with the deuterated aldehyde is significantly slower, confirms that the C-H bond is broken in the rate-determining step. acs.orgrsc.org

Product Formation: Following the hydride transfer, the resulting intermediate quickly collapses to form the final carboxylic acid product and bromide ions.

This mechanism is consistent with the observed kinetics, including the Michaelis-Menten behavior and the activation parameters. The formation of an intermediate complex explains the saturation kinetics, while the negative entropy of activation supports the formation of a more ordered transition state. The kinetic isotope effect provides strong evidence for the C-H bond cleavage being the slow step in the reaction.

Mechanism of Diol Oxidation (e.g., Glycol-Bond Fission vs. Hydride Ion Transfer)

The oxidation of diols by this compound (BTMAB) demonstrates a fascinating divergence in reaction mechanism based on the relative positions of the hydroxyl groups. ias.ac.in Studies conducted in a 3:7 (v/v) acetic acid-water mixture have shown that the tribromide ion is the reactive oxidizing species. ias.ac.in

For vicinal diols, those with hydroxyl groups on adjacent carbon atoms, the oxidation proceeds via a glycol-bond fission mechanism. This pathway involves the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of corresponding carbonyl compounds. ias.ac.in For instance, the oxidation of ethanediol yields products consistent with the rupture of the C-C bond. ias.ac.in

In contrast, the oxidation of non-vicinal diols, where the hydroxyl groups are separated by one or more carbon atoms, follows a hydride ion transfer mechanism. ias.ac.in In this process, a hydride ion is transferred from the alcohol to the oxidant. This is similar to the mechanism observed in the oxidation of monohydric alcohols. ias.ac.in The products of this reaction are hydroxycarbonyl (B1239141) compounds, indicating that only one of the hydroxyl groups is oxidized, and the carbon skeleton remains intact. ias.ac.in

The reaction kinetics for diol oxidation show a first-order dependence on BTMAB, while exhibiting Michaelis-Menten type kinetics with respect to the diol concentration. ias.ac.in The addition of benzyltrimethylammonium chloride does not affect the reaction rate, further supporting the role of the tribromide ion as the primary oxidant. ias.ac.in

Mechanistic Insights into Bromination Processes (e.g., Electrophilic Addition)

This compound serves as an effective brominating agent for a variety of organic compounds, including aromatic compounds and alkenes. researchgate.netjst.go.jp The underlying mechanism for many of these transformations is electrophilic addition or substitution.

In the bromination of alkenes, the reaction with BTMAB in aprotic solvents like dichloromethane (B109758) or chloroform (B151607) leads to the formation of 1,2-dibromo adducts. kyushu-u.ac.jp The reaction often proceeds with stereospecific anti-addition. This stereochemistry is explained by the formation of a three-center bound π-complex intermediate, which is then attacked by a bromide ion from the opposite side. kyushu-u.ac.jp For example, the reaction of (E)-stilbene yields the meso-dibromide, while cyclohexene (B86901) produces dl-1,2-dibromocyclohexane. kyushu-u.ac.jp

The bromination of aromatic compounds such as phenols, aromatic amines, and ethers with BTMAB typically occurs via electrophilic aromatic substitution. researchgate.netjst.go.jp The reagent provides a source of electrophilic bromine that attacks the electron-rich aromatic ring. The selectivity of the bromination can often be controlled. researchgate.net For instance, reactions with phenols can yield mono-, di-, or tri-brominated products depending on the stoichiometry. researchgate.net The use of a zinc chloride catalyst can facilitate the bromination of less reactive arenes. jst.go.jp

The general mechanism for electrophilic addition to a double bond involves the initial attack of the π electrons of the alkene on the electrophile (in this case, a source of positive bromine from the tribromide complex). savemyexams.comnumberanalytics.com This leads to the formation of a carbocation intermediate, which is then rapidly attacked by a nucleophile (bromide ion) to give the final addition product. savemyexams.comnumberanalytics.com

Isotope Effects in Reaction Pathways

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.orglibretexts.org A KIE is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (e.g., kH/kD). wikipedia.org

Primary Kinetic Isotope Effects

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.orglibretexts.org In the context of this compound reactions, the study of the oxidation of [1,1,2,2-²H₄]ethanediol is particularly revealing. Research has shown a notable absence of a primary kinetic isotope effect for this reaction. ias.ac.inresearchgate.net This finding indicates that the cleavage of the C-H (or C-D) bond is not involved in the rate-determining step of the glycol-bond fission mechanism for vicinal diols. ias.ac.in

ReactionSubstratekH/kDImplication
Oxidation[1,1,2,2-²H₄]ethanediol~1.0C-H bond cleavage is not the rate-determining step. ias.ac.inresearchgate.net

This table presents the primary kinetic isotope effect observed in the oxidation of deuterated ethanediol by this compound.

Solvent Isotope Effects

A solvent isotope effect (SIE), determined by comparing reaction rates in H₂O versus D₂O, can provide information about the role of the solvent and proton transfer steps in the reaction mechanism. nih.gov In the oxidation of diols by this compound, a substantial solvent isotope effect is observed. ias.ac.in The rate of oxidation is different in a deuterated solvent system compared to a protic one, which suggests the involvement of solvent molecules in the transition state, possibly through proton abstraction by water in the rate-determining step. ias.ac.inresearchgate.net

ReactionSubstrateSolvent Systemk(H₂O)/k(D₂O)
OxidationEthanediolAcetic Acid - WaterSubstantial Effect Observed ias.ac.inresearchgate.net

This table illustrates the solvent isotope effect in the oxidation of ethanediol.

Influence of Solvent Media on Reaction Kinetics and Mechanism

The solvent medium plays a crucial role in influencing the kinetics and mechanism of reactions involving this compound. The rate of reaction can be significantly affected by the polarity and nature of the solvent.

In the oxidation of methionine, the reaction rate increases as the water content of the solvent (in mixtures with acetic acid or dioxane) increases. niscpr.res.in This suggests that the transition state is more polar than the reactants and that a significant charge separation occurs in the transition state. niscpr.res.in The charged ends of the transition state become highly solvated, leading to an immobilization of solvent molecules, which is also supported by a negative entropy of activation. niscpr.res.in

Similarly, in the bromination of alkenes, the solvent choice dictates the product distribution. In aprotic solvents like dichloromethane, the primary products are the 1,2-dibromo adducts. kyushu-u.ac.jp However, in protic solvents such as methanol (B129727) or acetic acid, solvent-incorporated products are formed in considerable amounts alongside the dibromo adducts. kyushu-u.ac.jp For example, in methanol, 2-bromo-1-methoxy adducts are formed regioselectively. kyushu-u.ac.jp This indicates that the solvent can act as a nucleophile, competing with the bromide ion to attack the carbocation intermediate.

The effect of solvent composition on the rate of oxidation of methionine is detailed in the table below.

% Solvent (v/v)10⁴ k₂ (AcOH) (dm³ mol⁻¹s⁻¹)
30281
40161
50Not specified
60Not specified
70Not specified
80Not specified

This table shows the effect of solvent composition on the rate of oxidation of methionine by BTMAB at 308 K. The rate increases with increasing water content (decreasing acetic acid content). Data extracted from a study by V. Sharma et al. niscpr.res.in

Selectivity in Benzyltrimethylammonium Tribromide Mediated Reactions

Regioselectivity in Bromination Reactions

One of the most valuable applications of Benzyltrimethylammonium (B79724) tribromide is in the electrophilic bromination of aromatic compounds. The reagent often provides a high degree of control over the position of bromination, a critical aspect in the synthesis of complex organic molecules.

In the electrophilic substitution of activated aromatic rings, substituents on the ring direct the incoming electrophile to specific positions. Benzyltrimethylammonium tribromide has demonstrated a strong preference for para-bromination in many cases. nih.gov This selectivity is particularly pronounced with highly activating groups such as hydroxyl (-OH) and amino (-NH₂) groups.

The para-selectivity of BTMAT is often attributed to the steric bulk of the reagent. The large quaternary ammonium (B1175870) cation can hinder the approach of the tribromide anion to the ortho positions, which are adjacent to the existing substituent. masterorganicchemistry.commasterorganicchemistry.com Consequently, the electrophilic attack occurs preferentially at the less sterically hindered and electronically rich para position. nih.gov For instance, the bromination of anilines and phenols with BTMAT predominantly yields the para-bromo derivatives in high yields. researchgate.net This contrasts with reactions using molecular bromine (Br₂), which can sometimes lead to mixtures of ortho and para isomers, as well as polybrominated products.

Research has shown that tetraalkylammonium tribromides, the class of compounds to which BTMAT belongs, are generally highly para-selective for the bromination of phenols. nih.gov The use of specific solvent systems and reaction conditions can further enhance this selectivity.

Table 1: Regioselectivity in the Bromination of Activated Arenes with BTMAT

SubstrateProduct(s)Ratio (Ortho:Para)Yield (%)Reference
Aniline (B41778)4-BromoanilinePredominantly ParaGood to Excellent researchgate.net
Phenol (B47542)4-BromophenolPredominantly ParaGood to Excellent nih.govresearchgate.net
Anisole (B1667542)4-BromoanisolePredominantly ParaGood to Excellent researchgate.net

Note: This table is interactive. You can sort and filter the data.

The inherent electronic properties and steric profile of the substrate play a crucial role in directing the regiochemical outcome of bromination with BTMAT. The reaction is not only selective for activated systems but also shows predictable patterns with various substituted aromatic compounds. researchgate.net

For substrates with moderately activating or deactivating groups, the regioselectivity is governed by the combined electronic and steric influences of the substituents. acs.org For example, in the synthesis of substituted 4-arylaminophthalazin-1(2H)-ones, BTMAT was used for the regioselective bromination of the phthalazin-1(2H)-one intermediate. nih.gov This step proceeded efficiently, demonstrating the reagent's utility in complex heterocyclic systems where controlling the position of halogenation is critical. nih.gov

The reaction conditions, such as the choice of solvent and the presence of additives, can also modulate the regioselectivity. For instance, carrying out the bromination of anilines, phenols, and anisoles in a methanol (B129727)/dichloromethane (B109758) solvent mixture with calcium carbonate at room temperature has been reported as an effective method. researchgate.net The presence of an acid scavenger like calcium carbonate can prevent side reactions and improve the selectivity and yield of the desired product.

Stereoselectivity in Addition Reactions

Beyond aromatic substitution, this compound is used for the electrophilic addition of bromine to alkenes and alkynes. researchgate.net The stereoselectivity of these reactions—that is, the relative orientation of the two bromine atoms added across the multiple bond—is a key consideration.

Chemoselectivity in Oxidation Processes

This compound is not only a brominating agent but also an effective and selective oxidizing agent for various functional groups. researchgate.netias.ac.in Its chemoselectivity allows for the oxidation of a specific functional group within a multifunctional molecule while leaving others intact.

A notable example of BTMAT's chemoselectivity is the oxidation of sulfides (R-S-R') to sulfoxides (R-S(O)-R'). capes.gov.br This transformation is a valuable process in organic synthesis, as sulfoxides are important intermediates. A significant challenge in this oxidation is preventing the over-oxidation of the sulfoxide (B87167) to the corresponding sulfone (R-S(O)₂-R').

BTMAT has been shown to be a highly selective reagent for this purpose. capes.gov.br203.250.218 The reaction of a sulfide (B99878) with a stoichiometric amount of BTMAT, typically in the presence of aqueous sodium hydroxide (B78521) in a solvent like dichloromethane, affords the corresponding sulfoxide in good yields without significant formation of the sulfone. capes.gov.br This selectivity is a key advantage over more powerful oxidizing agents that often lead to over-oxidation. The mild reaction conditions, often at room temperature, further enhance its utility. capes.gov.brorganic-chemistry.org

Table 2: Selective Oxidation of Sulfides to Sulfoxides using BTMAT

Substrate (Sulfide)Product (Sulfoxide)Yield (%)ConditionsReference
ThioanisoleMethyl phenyl sulfoxideHighCH₂Cl₂, aq. NaOH, RT capes.gov.br
Dibenzyl sulfideDibenzyl sulfoxideHighCH₂Cl₂, aq. NaOH, RT capes.gov.br
Di-n-butyl sulfideDi-n-butyl sulfoxideGood1,2-Dichloroethane, reflux capes.gov.br

Note: This table is interactive. You can sort and filter the data.

The ability of BTMAT to differentiate between various functional groups is a hallmark of its utility as a selective oxidant. researchgate.net For instance, it can selectively oxidize sulfides in the presence of other oxidizable groups like alcohols or alkenes. This chemoselectivity arises from the different reactivities of functional groups towards the reagent under specific conditions.

While BTMAT is capable of oxidizing alcohols, the conditions required are often different from those used for sulfide oxidation. ias.ac.inresearchgate.net For example, the selective oxidation of sulfides to sulfoxides can be achieved at room temperature, whereas the oxidation of many alcohols might require higher temperatures or different solvent systems. capes.gov.br This difference in reactivity allows for selective transformations in molecules containing both sulfide and alcohol moieties.

Factors Governing Selectivity (e.g., Steric Effects, Electronic Effects, Reaction Conditions)

The selectivity observed in reactions mediated by this compound (BTMA Br3) is a critical aspect of its synthetic utility. The ability to control the outcome of a reaction—whether it be chemoselectivity (differentiating between functional groups), regioselectivity (differentiating between positions on a molecule), or stereoselectivity (differentiating between stereoisomers)—is governed by a combination of factors. These primarily include the steric and electronic properties of the substrate, as well as the specific reaction conditions employed. capes.gov.brgla.ac.uk BTMA Br3 is recognized as a selective brominating agent for a variety of organic compounds, including phenols, anilines, aromatic ethers, acetanilides, and alkenes. capes.gov.broakwoodchemical.comresearchgate.net

Steric Effects

Steric hindrance plays a significant role in directing the regioselectivity of BTMA Br3 reactions, particularly in the electrophilic bromination of substituted aromatic rings. The bulky nature of the tribromide anion (Br3⁻), associated with the large benzyltrimethylammonium cation, can restrict its approach to sterically congested sites on a substrate molecule.

In the bromination of activated aromatic compounds like phenols and anilines, substitution is generally favored at the positions least encumbered by bulky groups. For many substrates, this leads to a high preference for bromination at the para-position relative to the activating group, even though the ortho-positions are also electronically activated. acgpubs.org For instance, studies on the bromination of anisoles have shown that steric inhibition of resonance can hinder bromination at the ortho-position to the methoxy (B1213986) group. gla.ac.uk This effect is a key factor in achieving high regioselectivity. The bromination of α-naphthol, for example, yields the 2-bromo product selectively, a result influenced by the steric environment of the polycyclic system. acgpubs.org

Electronic Effects

The electronic properties of the substrate are a fundamental determinant of reactivity and selectivity in reactions with BTMA Br3.

Electrophilic Aromatic Bromination : In the bromination of aromatic compounds, the reaction is highly sensitive to the nature of the substituents on the ring. capes.gov.br

Activating Groups : Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH2), and alkoxy (-OR) groups strongly activate the aromatic ring towards electrophilic substitution. researchgate.netresearchgate.net They direct bromination primarily to the ortho and para positions. The high regioselectivity for the para product often observed is the result of the interplay between these powerful electronic directing effects and the steric hindrance at the ortho positions. gla.ac.ukacgpubs.org

Deactivating Groups : Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making bromination more difficult.

Oxidation Reactions : In oxidation reactions, electronic effects determine the susceptibility of a functional group to oxidation. For example, BTMA Br3 can selectively oxidize sulfides to sulfoxides without significant over-oxidation to sulfones. oakwoodchemical.comresearchgate.net This chemoselectivity is attributed to the difference in the electronic nature of the sulfur atom in the sulfide versus the sulfoxide. Similarly, primary alcohols can be oxidized to aldehydes, with the reaction often stopping at this stage without proceeding to the carboxylic acid, demonstrating notable chemoselectivity. researchgate.netresearchgate.net

The following table summarizes the regioselective bromination of various activated aromatic compounds with BTMA Br3, illustrating the combined influence of electronic and steric factors.

Table 1: Regioselective Bromination of Activated Aromatic Compounds with this compound
SubstrateActivating GroupReaction ConditionsMajor ProductSelectivity NotesReference
Phenol-OHSolvent-free, Room Temp.p-BromophenolHigh para-selectivity due to steric hindrance at ortho positions. acgpubs.org
Aniline-NH2Solvent-free, Room Temp.p-BromoanilineExcellent yield and high para-selectivity. acgpubs.orgresearchgate.net
o-Cresol-OH, -CH3Solvent-free4-Bromo-2-methylphenolBromination occurs para to the powerful -OH activating group. acgpubs.org
α-Naphthol-OHNot specified2-Bromo-1-naphtholSelective formation of the 2-bromo product. acgpubs.org
Anisole-OCH3Not specifiedp-BromoanisoleDemonstrates regioselective bromination of aromatic ethers. researchgate.net

Reaction Conditions

The conditions under which a reaction is performed are crucial for controlling selectivity. Factors such as solvent, temperature, and reagent stoichiometry can be fine-tuned to favor the formation of a specific desired product.

Solvent : The choice of solvent can significantly impact the reactivity of BTMA Br3 and the course of the reaction. gla.ac.uk For brominations, solvents like dichloromethane and methanol are often used. researchgate.net In some cases, solvent-free conditions have been shown to be highly effective and regioselective, offering environmental benefits ("green chemistry"). acgpubs.org The solvent can influence the dissociation of the tribromide ion and its electrophilicity, thereby affecting selectivity.

Stoichiometry : The molar ratio of BTMA Br3 to the substrate is a critical parameter for controlling the degree of substitution, particularly in aromatic bromination. By carefully controlling the stoichiometry, it is possible to achieve selective mono-, di-, or tri-bromination of highly activated substrates like phenols. researchgate.net Using one equivalent of the reagent typically favors monobromination, whereas an excess can lead to polybrominated products.

Temperature : Reaction temperature can influence the kinetic versus thermodynamic control of product distribution. gla.ac.uk Many selective brominations using BTMA Br3 are carried out at room temperature, which often favors the kinetically controlled product and minimizes side reactions, leading to higher selectivity. researchgate.netresearchgate.net

The influence of reaction conditions on selectivity is illustrated in the table below, using the bromination of phenol as a representative example.

Table 2: Influence of Stoichiometry on the Bromination of Phenol
SubstrateBTMA Br3 (Equivalents)Typical SolventExpected Major Product(s)Selectivity OutcomeReference
Phenol1.0CH2Cl2/MeOHp-Bromophenol (major), o-Bromophenol (minor)Selective Monobromination researchgate.net
Phenol2.0CH2Cl2/MeOH2,4-DibromophenolSelective Dibromination researchgate.net
Phenol3.0CH2Cl2/MeOH2,4,6-TribromophenolExhaustive Tribromination researchgate.net

Green Chemistry Perspectives and Sustainable Methodologies Involving Benzyltrimethylammonium Tribromide

Benzyltrimethylammonium (B79724) Tribromide as a Safer Alternative to Liquid Bromine

One of the most significant contributions of Benzyltrimethylammonium tribromide to green chemistry is its role as a solid, stable, and safer substitute for elemental liquid bromine. oakwoodchemical.comresearchgate.net Liquid bromine is notoriously hazardous; it is highly toxic, corrosive, and presents considerable risks related to transportation, storage, and handling. oakwoodchemical.comresearchgate.net Its high volatility also poses a severe inhalation risk.

In contrast, this compound is a crystalline solid, which eliminates many of the dangers associated with its liquid counterpart. oakwoodchemical.com As a stable solid, it can be accurately weighed and handled with much greater ease and safety, which is particularly advantageous for small-scale laboratory synthesis. oakwoodchemical.com This transition from a hazardous liquid to a manageable solid source of bromine represents a crucial step in minimizing immediate and environmental hazards in chemical synthesis. researchgate.net The use of such organic ammonium (B1175870) tribromides is considered an environmentally benign approach for introducing bromine into organic molecules. nih.gov

Table 1: Comparison of Brominating Agents

Feature Liquid Bromine This compound
Physical State Volatile Liquid Crystalline Solid
Handling Difficult, requires special apparatus and ventilation Easy to weigh and handle
Hazards Highly toxic, corrosive, inhalation risk Reduced toxicity and corrosivity

| Storage/Transport | High-risk, regulated | Safer and more stable |

Solvent-Free Reaction Conditions and Their Advantages

The use of this compound and similar quaternary ammonium tribromides facilitates reactions under solvent-free conditions, a key objective in green chemistry. researchgate.netacgpubs.org Traditional organic reactions often rely on large quantities of volatile organic solvents, which contribute significantly to pollution and waste generation. itmedicalteam.pl

Solvent-free reactions, often conducted by grinding the solid reactants together or through gentle heating, offer numerous benefits. acgpubs.orgitmedicalteam.pl This methodology drastically reduces pollution and lowers operational costs by simplifying the experimental procedure and product work-up. acgpubs.orgitmedicalteam.pl Further advantages include shorter reaction times, high product yields, and enhanced regioselectivity. acgpubs.orgresearchgate.net The process is often more energy-efficient, proceeding readily under ambient, thermal, or microwave conditions without the need for a solvent medium. acgpubs.orgresearchgate.net The synthesis of this compound itself can be conducted using an environmentally friendly, solvent-free procedure. researchgate.net

Table 2: Examples of Solvent-Free Bromination with this compound (BTMATB)

Substrate Product Time (min) Yield (%)
Aniline (B41778) 4-Bromoaniline 5 95
Acetanilide 4-Bromoacetanilide 10 90
Phenol (B47542) 4-Bromophenol 5 98
Imidazole 2,4,5-Tribromoimidazole 15 85

Data synthesized from research findings on bromination reactions at room temperature. researchgate.net

Development of Recyclable Catalytic Systems Utilizing this compound

This compound also functions as a phase-transfer catalyst, a role that is instrumental in developing recyclable catalytic systems. chemimpex.com Phase-transfer catalysts are crucial for reactions involving reactants that are soluble in different, immiscible phases (like an aqueous phase and an organic phase). By facilitating the transfer of reactants across the phase boundary, they enhance reaction rates and yields. chemimpex.com

The development of recyclable catalysts is a cornerstone of sustainable chemistry, as it minimizes waste and improves the economic viability of chemical processes. mdpi.comnih.gov Catalytic systems, particularly those that are heterogeneous or can be easily separated from the reaction mixture, can be recovered and reused multiple times with minimal loss of activity. mdpi.comresearchgate.net While specific recycling protocols for this compound are part of ongoing research, its nature as a solid salt lends itself to separation techniques. The broader class of organic ammonium salts and ionic liquids, to which it is related, is known for its potential in creating recyclable reaction media. researchgate.netresearchgate.net The ability to recover and reuse the catalyst is a significant advantage over traditional homogeneous catalysts, which are often difficult to separate from the product. mdpi.com

Environmental Footprint Reduction in Organic Synthesis

The collective advantages of using this compound contribute to a significant reduction in the environmental footprint of organic synthesis. researchgate.netchemimpex.com The shift from hazardous liquid bromine to a safer solid alternative directly minimizes risks to researchers and the environment. researchgate.net

Emerging Research Directions and Future Outlook

Integration in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is highly valued for its atom economy, efficiency, and ability to rapidly generate libraries of structurally diverse compounds. While direct and extensive application of benzyltrimethylammonium (B79724) tribromide in MCRs is not yet widely documented, its properties make it a highly promising candidate for future integration.

BTMA-Br3's role as a stable, solid, and selective brominating agent could be harnessed to introduce bromine into an intermediate formed during an MCR cascade. Its function as a phase-transfer catalyst could also be beneficial in MCRs involving immiscible reactants. oakwoodchemical.com Future research is anticipated to explore the design of novel MCRs where BTMA-Br3 acts as a key mediator, either by participating directly in the main reaction sequence or by facilitating a key bond-forming step, thereby expanding the synthetic utility of both MCRs and the reagent itself.

Applications in Advanced Materials Synthesis

The development of novel materials with tailored properties is a major driver of innovation. Benzyltrimethylammonium tribromide has already found use in polymer chemistry, where it is applied to modify polymers to improve their characteristics for applications such as coatings and adhesives. oakwoodchemical.com The future outlook in this area is focused on more sophisticated applications.

The quaternary ammonium (B1175870) structure is a key feature in the synthesis of various advanced materials. For instance, related compounds like tetrabutylammonium (B224687) bromide have been utilized in the synthesis of complex structures such as cycloparaphenylenes, which are of interest for their unique electronic and host-guest properties. There is significant potential to explore the use of BTMA-Br3 in the synthesis of:

Conductive Polymers: By incorporating bromine atoms into polymer backbones, BTMA-Br3 could be used to tune the electronic properties of materials for applications in organic electronics.

Functional Nanomaterials: Its role as a phase-transfer catalyst and bromine source could be exploited in the surface functionalization of nanoparticles, creating materials with specific catalytic or sensory capabilities.

Crystalline Porous Materials: The templating effect of the benzyltrimethylammonium cation could be investigated in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where it might direct the formation of specific pore structures or introduce functionality.

Research into these areas would broaden the applicability of BTMA-Br3 beyond traditional organic synthesis and into the realm of materials science.

Further Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

Achieving high efficiency and selectivity is a central goal in chemical synthesis. Ongoing research continues to refine the reaction conditions for transformations involving this compound. Key areas of optimization include the choice of solvent, catalyst, and reaction temperature to improve yields and, crucially, to control regioselectivity—the ability to functionalize a specific position on a molecule.

For example, studies have demonstrated that BTMA-Br3 allows for highly regioselective bromination of sensitive heterocyclic systems like phthalazin-1(2H)-ones, a critical step in the synthesis of pharmaceutically relevant compounds. mdpi.com The development of a mixed copper-copper oxide catalyzed amination following this bromination highlights how BTMA-Br3 can be integrated into multi-step syntheses. mdpi.com Further research will likely focus on developing even milder conditions, reducing reaction times, and minimizing waste by exploring recyclable catalysts and solvent systems.

Reaction TypeSubstrateReagent SystemKey Optimization FindingsYieldReference
Regioselective BrominationPhthalazin-1(2H)-onesBTMA-Br3Achieved high regioselectivity for the 4-position.Good mdpi.com
Alkenyl C(sp2)–H Activation2-BromostyrenesPd(TFA)2, tBu-MePhos, KOAc, AdCO2H, DMSOCombination of catalyst, ligand, base, and additive in DMSO gave excellent regioselectivity for arylsilacycle formation.78% nih.gov
Oxidation of SulfidesThioethersBTMA-Br3Effective conversion to sulfoxides.Not specified oakwoodchemical.com
Conversion of Aryl ThioureasAryl ThioureasBTMA-Br3Convenient one-pot synthesis of 2-aminobenzothiazoles.Not specified oakwoodchemical.com

Computational Studies on Reaction Mechanisms and Selectivity

While extensive experimental work has established the synthetic utility of this compound, detailed computational studies on its reaction mechanisms are still a nascent field. Understanding the precise pathways through which it acts as a brominating or oxidizing agent is crucial for predicting its reactivity with new substrates and for rationally designing more selective and efficient reactions.

Future research employing computational methods like Density Functional Theory (DFT) is expected to provide significant insights. Such studies can elucidate:

Transition State Structures: Modeling the transition states of reactions involving BTMA-Br3 can explain the observed regioselectivity, for example, why bromination occurs at a specific position on an aromatic ring.

Reaction Energetics: Calculating the energy barriers for different potential reaction pathways can confirm the most likely mechanism.

Solvent and Cation Effects: Computational models can help to understand the role of the solvent and the benzyltrimethylammonium cation in stabilizing intermediates and transition states, guiding the selection of optimal reaction conditions.

Although general DFT studies on annulation and cleavage reactions exist, specific theoretical investigations focused on BTMA-Br3 represent a significant opportunity to deepen the fundamental understanding of this important reagent. nih.govnih.gov

Potential in Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better temperature control, improved mixing, and easier scalability. x-mol.comacs.org The use of hazardous reagents is often made safer in flow reactors due to the small reaction volumes at any given time.

This compound is an ideal candidate for integration into flow chemistry systems. As a stable, non-volatile, crystalline solid, it is a much safer alternative to highly toxic and corrosive liquid bromine. oakwoodchemical.com Its use in a flow setup could involve:

Packed-Bed Reactors: A column packed with solid BTMA-Br3 through which a solution of the substrate is passed, allowing for a continuous bromination process.

Automated Synthesis: Integrating the delivery of BTMA-Br3 into automated, multi-step flow syntheses for the production of pharmaceuticals or other fine chemicals.

This approach would not only improve the safety profile of bromination reactions but also allow for highly controlled and efficient production on an industrial scale. The development of such continuous processing methods is a key direction for the future application of this compound.

Q & A

Q. What are the critical physical properties of benzyltrimethylammonium tribromide for experimental design?

this compound has a molecular weight of 389.97 g/mol, a melting point of 99–101°C, and a density of 1.145 g/cm³ . These properties dictate storage conditions (e.g., refrigeration to prevent thermal decomposition) and solvent compatibility (e.g., polar aprotic solvents like dichloromethane-methanol mixtures for homogeneous reactions) .

Q. How is this compound synthesized, and how is purity validated?

The compound is synthesized by reacting benzyltrimethylammonium bromide with bromine in dichloromethane or methanol under controlled temperatures (0–5°C). Purity is confirmed via melting point analysis (99–101°C) and nuclear magnetic resonance (NMR) spectroscopy to detect residual solvents or unreacted precursors .

Q. What safety protocols are essential for handling this compound?

It is classified as a skin, eye, and respiratory irritant (R36/37/38). Handling requires fume hoods, nitrile gloves, and eye protection. Decomposition above 101°C releases toxic bromine vapors, necessitating gas scrubbers and real-time monitoring .

Advanced Research Questions

Q. What kinetic parameters govern this compound’s reactivity in phenol bromination?

Bromination of phenols follows pseudo-first-order kinetics with respect to substrate concentration. Activation energies (Ea) range between 45–60 kJ/mol, determined via Arrhenius plots. Solvent polarity (e.g., CH₂Cl₂-MeOH ratios) significantly impacts reaction rates, with optimal yields achieved in 5:2 solvent mixtures .

Q. How can contradictions in reported α-halogenation yields be resolved methodologically?

Systematic optimization of solvent ratios (e.g., CH₂Cl₂-MeOH from 3:1 to 5:2), temperature gradients (0–40°C), and stoichiometry (1.0–1.2 equivalents) is critical. Control experiments with alternative brominating agents (e.g., N-bromosuccinimide) help isolate variables. Yield discrepancies often arise from trace moisture or competing elimination pathways .

Q. What mechanistic evidence supports its role as a catalyst in alcohol oxidations?

this compound facilitates alcohol oxidation via bromide ion-mediated hydrogen abstraction, with turnover numbers >50. Isotopic labeling (D₂O solvents) and Hammett plots confirm a non-radical pathway. Comparative kinetics show 3–5× faster reaction rates than tetrabutylammonium salts due to enhanced ion mobility .

Q. Which spectroscopic techniques are effective for characterizing intermediates in its reactions?

  • In situ FT-IR : Tracks bromine liberation (240–260 cm⁻¹).
  • ¹H NMR : Identifies stable quaternary ammonium signals (δ 3.1–3.3 ppm for N-CH₃).
  • HRMS (ESI+) : Confirms bromonium ion complexes (m/z 390–392 isotopic patterns) .

Q. How does it compare to other phase-transfer catalysts in electrophilic substitutions?

Its smaller cationic size enhances bromide ion availability, enabling faster kinetics than bulkier analogs (e.g., tetrabutylammonium salts). Solvent isotope effects (kH2O/kD2O ≈ 1.8) and conductivity measurements validate its superior ion-pair dissociation in polar media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.